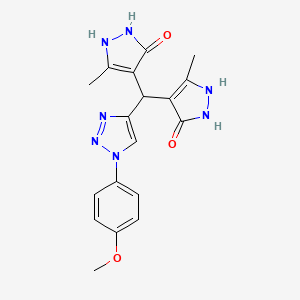
Antifungal agent 14
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antifungal agent 14 is a synthetic compound known for its broad-spectrum antifungal activity. It exhibits excellent minimum inhibitory concentration values against various fungal strains, making it a potent candidate for treating fungal infections . The compound’s molecular formula is C18H19N7O3, and it has a molecular weight of 381.39 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: Antifungal agent 14 is synthesized through a multi-step chemical process involving the formation of 1,2,3-triazole-appended bis-pyrazoles. . The reaction conditions typically involve the use of copper sulfate and sodium ascorbate as catalysts, with the reaction carried out in a solvent such as dimethyl sulfoxide at room temperature.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. The key steps include the preparation of intermediates, purification through recrystallization or chromatography, and final product isolation. The process is optimized for yield and purity, ensuring that the compound meets pharmaceutical-grade standards .
化学反应分析
Types of Reactions: Antifungal agent 14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered antifungal properties.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions include various triazole and pyrazole derivatives, each with unique antifungal properties. These derivatives are evaluated for their efficacy and safety in treating fungal infections .
科学研究应用
Antifungal agent 14 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of triazole and pyrazole derivatives.
Biology: The compound is used to investigate the mechanisms of fungal resistance and the development of new antifungal therapies.
作用机制
Antifungal agent 14 exerts its effects by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. The compound targets the enzyme lanosterol 14α-demethylase, disrupting the ergosterol biosynthesis pathway. This leads to increased membrane permeability, leakage of essential cell contents, and ultimately, cell death . The molecular targets and pathways involved in this mechanism are critical for the compound’s antifungal activity.
相似化合物的比较
Fluconazole: A widely used azole antifungal that also inhibits ergosterol synthesis.
Itraconazole: Another azole antifungal with a similar mechanism of action but different pharmacokinetic properties.
Voriconazole: A triazole antifungal with broad-spectrum activity and enhanced efficacy against certain resistant strains.
Uniqueness of Antifungal Agent 14: this compound stands out due to its unique triazole-pyrazole structure, which provides enhanced binding affinity to the target enzyme and improved antifungal activity. Its broad-spectrum efficacy and excellent minimum inhibitory concentration values make it a promising candidate for further development and clinical use .
属性
分子式 |
C18H19N7O3 |
|---|---|
分子量 |
381.4 g/mol |
IUPAC 名称 |
4-[[1-(4-methoxyphenyl)triazol-4-yl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C18H19N7O3/c1-9-14(17(26)22-19-9)16(15-10(2)20-23-18(15)27)13-8-25(24-21-13)11-4-6-12(28-3)7-5-11/h4-8,16H,1-3H3,(H2,19,22,26)(H2,20,23,27) |
InChI 键 |
NVYGSNIMGOMWQC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)NN1)C(C2=CN(N=N2)C3=CC=C(C=C3)OC)C4=C(NNC4=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-2-((tert-butoxycarbonyl)amino)-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13919903.png)

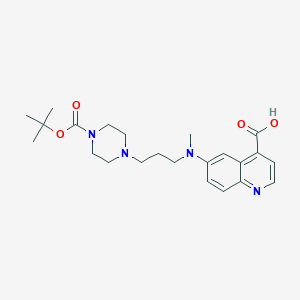
![2-[3-(Ethylamino)oxetan-3-yl]ethanol](/img/structure/B13919921.png)
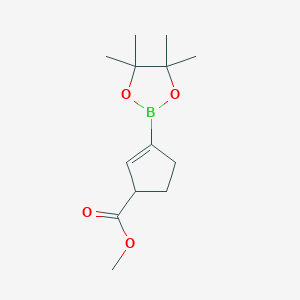

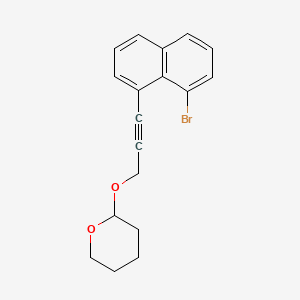
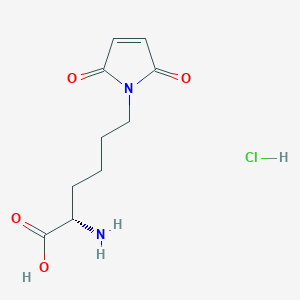
![N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide](/img/structure/B13919951.png)



![7-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13919976.png)
![(2R,3R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13919979.png)
